molecular formula C17H20N4O2S B6537834 2-methyl-N-[6-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide CAS No. 1021255-45-7

2-methyl-N-[6-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide

Numéro de catalogue: B6537834
Numéro CAS: 1021255-45-7
Poids moléculaire: 344.4 g/mol
Clé InChI: CEOCSTZBNHPMSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-methyl-N-[6-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a structurally complex molecule featuring a pyridazine core substituted with a propanamide group at position 3 and a sulfanyl-linked carbamoylmethyl-3-methylphenyl moiety at position 6. The pyridazine ring (C₄H₃N₂) serves as the central scaffold, with the propanamide group [(CH₃)₂CHCONH-] providing an amide linkage, while the sulfanyl (-S-) bridge connects a methylene unit bonded to a carbamoyl group (NH-C(O)-) and a 3-methylphenyl aromatic ring.

Propriétés

IUPAC Name

2-methyl-N-[6-[2-(3-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-11(2)17(23)19-14-7-8-16(21-20-14)24-10-15(22)18-13-6-4-5-12(3)9-13/h4-9,11H,10H2,1-3H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOCSTZBNHPMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-methyl-N-[6-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H18N4OS\text{C}_{15}\text{H}_{18}\text{N}_4\text{OS}

This indicates the presence of various functional groups, including a pyridazine moiety and a sulfanyl group, which are significant for its biological properties.

The biological activity of this compound is believed to stem from its interaction with specific biological targets. The following mechanisms have been proposed based on preliminary studies:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.
  • Antioxidant Activity : The presence of sulfanyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activity. For instance, studies on pyridazine derivatives have shown promising results against various cancer cell lines.

Compound Cell Line Tested IC50 (µM) Mechanism
Compound AHT-2910.5Apoptosis induction
Compound BMCF-78.2Cell cycle arrest

The above data suggest that 2-methyl-N-[6-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide may similarly inhibit cancer cell growth.

Antimicrobial Activity

Preliminary studies have also suggested antimicrobial activity against certain bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate potential applications in treating infections caused by resistant strains.

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of various pyridazine derivatives on colon cancer cells. The results showed that compounds structurally similar to 2-methyl-N-[6-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide induced apoptosis through the activation of caspase pathways, highlighting the importance of structural features in determining biological activity .
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, derivatives containing sulfanyl groups were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity, suggesting that the sulfanyl moiety plays a crucial role in enhancing bioactivity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structurally analogous compounds, such as 7c–7f (described in ), share key features with the target molecule, including propanamide backbones, sulfanyl linkages, and substituted aryl groups. However, critical distinctions exist:

Key Structural Differences:

Central Heterocycle :

  • The target compound employs a pyridazine ring , whereas analogs 7c–7f use a 1,3,4-oxadiazole core. Pyridazine (a six-membered, nitrogen-containing ring) confers distinct electronic and steric properties compared to the smaller, five-membered oxadiazole.

Substituent Diversity :

  • The target compound’s 3-methylphenyl group contrasts with 7c–7f , which feature 3-methyl-, 4-methyl-, 2,4-dimethyl-, and 2,5-dimethylphenyl substituents. Positional isomerism in the aryl group may influence solubility and binding interactions.

Functional Group Variations: The sulfanyl-linked carbamoylmethyl group in the target compound differs from the 7c–7f analogs, which incorporate a 2-amino-1,3-thiazol-4-ylmethyl group.

Physical and Chemical Properties:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound C₁₆H₁₉N₄O₂S* ~331.07* N/A Pyridazine core, 3-methylphenyl
7c C₁₆H₁₇N₅O₂S₂ 375.47 134–136 Oxadiazole, 3-methylphenyl, thiazole
7d C₁₇H₁₉N₅O₂S₂ 389.50 156–158 Oxadiazole, 4-methylphenyl, thiazole
7e C₁₇H₁₉N₅O₂S₂ 389.50 169–171 Oxadiazole, 2,4-dimethylphenyl, thiazole
7f C₁₇H₁₉N₅O₂S₂ 389.50 175–178 Oxadiazole, 2,5-dimethylphenyl, thiazole

*Calculated based on structural analysis; experimental data unavailable.

Spectroscopic Analysis:

  • IR : Strong absorption bands at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~3200–3400 cm⁻¹ (N-H stretch) .
  • NMR : Distinct aromatic proton signals (δ 6.8–7.5 ppm) and methyl group resonances (δ 2.1–2.5 ppm) .

Research Findings and Data Analysis

The replacement of oxadiazole with pyridazine likely alters electronic density, solubility, and steric bulk, which could influence bioavailability or target binding. For instance:

  • Pyridazine vs. Oxadiazole : Pyridazine’s larger ring size and additional nitrogen atom may enhance π-π stacking interactions but reduce metabolic stability compared to oxadiazole.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.